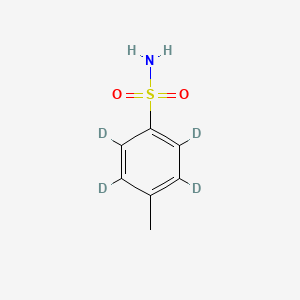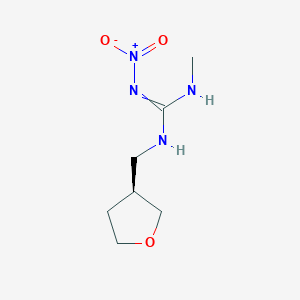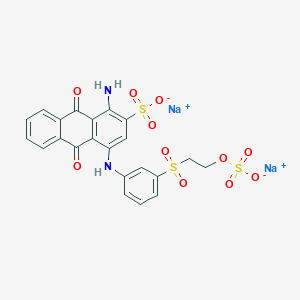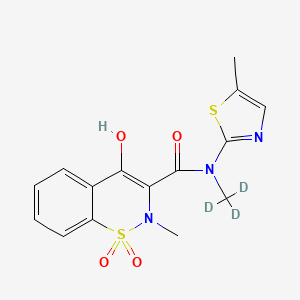
Amido methyl Meloxicam-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amido methyl Meloxicam-d3 is a deuterated derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is primarily used in scientific research, particularly in the field of proteomics. It is known for its high purity and precision, making it a valuable tool for various biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amido methyl Meloxicam-d3 involves the incorporation of deuterium atoms into the Meloxicam molecule. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of Amido Methyl Group: The deuterated starting materials undergo a series of chemical reactions to form the amido methyl group.
Final Assembly: The amido methyl group is then attached to the Meloxicam backbone to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of advanced technologies and equipment is essential to achieve the desired deuteration levels and maintain the integrity of the compound .
化学反応の分析
Types of Reactions: Amido methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amido methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
科学的研究の応用
Amido methyl Meloxicam-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.
Biology: The compound is employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Meloxicam.
Industry: It is utilized in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of Amido methyl Meloxicam-d3 is similar to that of Meloxicam. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to reduced inflammation and pain. The deuterium atoms in this compound may enhance its stability and alter its metabolic profile, providing unique insights into its pharmacological effects .
類似化合物との比較
Meloxicam: The parent compound, widely used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness: Amido methyl Meloxicam-d3 is unique due to the presence of deuterium atoms, which can provide enhanced stability and different metabolic pathways compared to its non-deuterated counterparts. This makes it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies .
特性
分子式 |
C15H15N3O4S2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-N-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3/i2D3 |
InChIキー |
GEXSYKOSERXHIX-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
正規SMILES |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


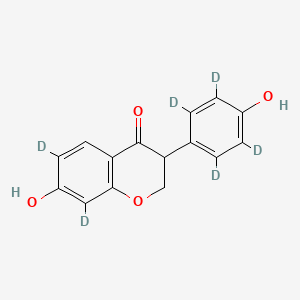

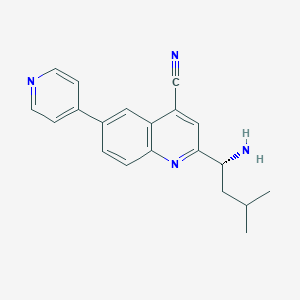
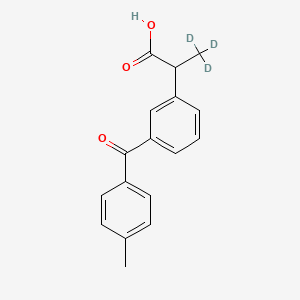
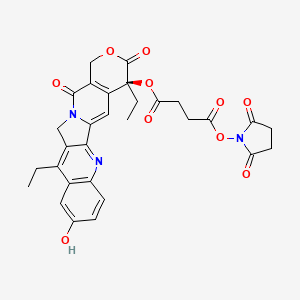
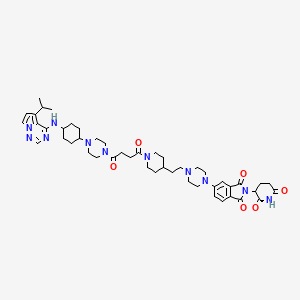
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
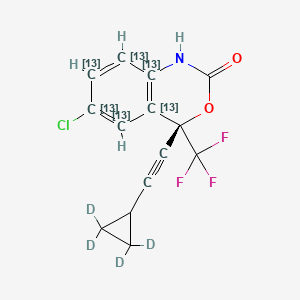
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)

